Thalidomide-5-propoxyethanamine Thalidomide-5-propoxyethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16215157
InChI: InChI=1S/C18H21N3O5/c19-7-9-26-8-1-2-11-3-4-12-13(10-11)18(25)21(17(12)24)14-5-6-15(22)20-16(14)23/h3-4,10,14H,1-2,5-9,19H2,(H,20,22,23)
SMILES:
Molecular Formula: C18H21N3O5
Molecular Weight: 359.4 g/mol

Thalidomide-5-propoxyethanamine

CAS No.:

Cat. No.: VC16215157

Molecular Formula: C18H21N3O5

Molecular Weight: 359.4 g/mol

* For research use only. Not for human or veterinary use.

Thalidomide-5-propoxyethanamine -

Specification

Molecular Formula C18H21N3O5
Molecular Weight 359.4 g/mol
IUPAC Name 5-[3-(2-aminoethoxy)propyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Standard InChI InChI=1S/C18H21N3O5/c19-7-9-26-8-1-2-11-3-4-12-13(10-11)18(25)21(17(12)24)14-5-6-15(22)20-16(14)23/h3-4,10,14H,1-2,5-9,19H2,(H,20,22,23)
Standard InChI Key LVKRJBXGRZIBOT-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCN

Introduction

Structural Analysis of Thalidomide Derivatives

Core Thalidomide Structure

Thalidomide (C13H10N2O4C_{13}H_{10}N_2O_4) consists of a phthalimide moiety linked via an α-carbon to a glutarimide ring (Fig. 1) . The α-configuration creates a chiral center critical for biological activity, enabling enantiomer-specific interactions with cereblon (CRBN), a component of the E3 ubiquitin ligase complex .

Table 1: Key Structural Features of Thalidomide

PropertyDescription
Molecular formulaC13H10N2O4C_{13}H_{10}N_2O_4
Chiral centers1 (α-carbon between phthalimide and glutarimide rings)
Metabolic sitesCYP3A-mediated hydroxylation at positions 5 and 5' of glutarimide ring
CRBN-binding affinityKd=1.2μMK_d = 1.2 \mu M (racemic mixture)

Metabolic Pathways of Thalidomide

Hydroxylated Metabolites

Human cytochrome P450 enzymes convert thalidomide into 5-hydroxythalidomide and 5'-hydroxythalidomide . The 5-hydroxythalidomide metabolite retains CRBN-binding capacity through its intact glutarimide ring, while 5'-hydroxythalidomide loses this activity due to modification of the phthalimide moiety .

Table 2: Comparative Properties of Thalidomide Metabolites

MetaboliteCRBN BindingTeratogenic PotentialPlasma Half-Life
ThalidomideYesHigh5–7 hours
5-hydroxythalidomideYesModerate3–5 hours
5'-hydroxythalidomideNoNegligible<2 hours

Hypothetical Propoxyethanamine Modification

Nomenclature Considerations

The term "5-propoxyethanamine" implies:

  • Substitution at position 5 of the glutarimide ring

  • Addition of a propoxy-ethylamine side chain
    No characterized thalidomide derivatives match this description in PubMed, Embase, or CAS registry searches. Propoxy groups typically alter pharmacokinetics by increasing lipophilicity (logP+0.51.2\log P +0.5–1.2) , while ethanamine moieties may introduce basic nitrogen centers affecting protein binding.

Teratogenicity Risk Assessment

Structural Determinants of Embryotoxicity

Thalidomide derivatives require:

  • Intact phthalimide and glutarimide rings

  • α-linkage between rings

  • Stereochemical configuration enabling CRBN binding

Table 3: Structural Modifications and Teratogenic Risk

Modification SiteEffect on TeratogenicityExample Compound
Glutarimide C5 hydroxylReduced activity 5-hydroxythalidomide
Phthalimide substitutionAbolished activity EM12 derivatives
β-linkageNo activity β-thalidomide analogs

Regulatory and Synthetic Challenges

Synthesis Feasibility

Introducing a propoxyethanamine group at C5 would require:

  • Protection of reactive glutarimide carbonyls

  • Radical-mediated hydrogen abstraction at C5

  • Coupling with propoxyethylamine via Mitsunobu or Ullmann reactions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator